

analytical techniques for characterizing [(5-Chlorothiophen-2-yl)methyl]hydrazine

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Compound of Interest

Compound Name: [(5-Chlorothiophen-2-yl)methyl]hydrazine

CAS No.: 887592-42-9

Cat. No.: B1320865

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Executive Summary & Chemical Context

[(5-Chlorothiophen-2-yl)methyl]hydrazine (CAS: 887592-42-9) is a specialized heterocyclic building block. While structurally related to intermediates used in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban), its free hydrazine moiety presents unique analytical challenges.

Critical Analytical Attributes:

- **Genotoxicity Potential:** As a hydrazine derivative, this compound is structurally alerted as a potential Genotoxic Impurity (GTI) and must be controlled to ppm/ppb levels if found in late-stage pharmaceuticals.
- **Chemical Instability:** The hydrazine group is susceptible to oxidation and condensation with carbonyl impurities.
- **Detection:** The chlorothiophene core provides a distinct UV chromophore (

nm) and a characteristic Chlorine isotope pattern (

ratio of 3:1), facilitating identification.

This guide details protocols for structural confirmation (NMR/MS), purity assay (HPLC-UV), and trace quantification (Derivatization-LC-MS/MS).

Safety & Handling Protocol

WARNING: Hydrazines are potential carcinogens and skin sensitizers.

- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and oxidation-prone.
- Handling: All weighing must occur in a glovebox or a dedicated cytotoxic safety cabinet.
- Quenching: Residual material should be quenched with dilute bleach (sodium hypochlorite) or acetone before disposal.

Structural Identification (Qualitative)

A. Mass Spectrometry (MS) Profiling

- Technique: ESI-MS (Positive Mode).
- Key Diagnostic Feature: The Chlorine Isotope Pattern.
- Expected Signals:
 - at $m/z \sim 163.0$ (for
)
 - Isotope peak at $m/z \sim 165.0$ (approx. 33% intensity of base peak).
 - Fragmentation: Loss of hydrazine moiety (
, -31 Da) or ammonia (
, -17 Da) leading to the stabilized (5-chlorothiophen-2-yl)methyl cation.

B. Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-

is preferred to slow down proton exchange and visualize hydrazine protons.

- Predicted Assignments (

NMR, 400 MHz, DMSO-

):

- 4.0–4.5 ppm (Broad s, 3H):

(Exchangeable with

).

- 3.8 ppm (s, 2H):

(Methylene bridge).

- 6.9 ppm (d, 1H,

Hz): Thiophene H-3.

- 7.0 ppm (d, 1H,

Hz): Thiophene H-4.

Quantitative Protocols

Protocol A: HPLC-UV Purity Assay (High Concentration)

Use this method for raw material release testing (>98% purity).

Rationale: The thiophene ring allows for UV detection. A slightly acidic mobile phase ensures the hydrazine group is protonated (

), improving peak shape on C18 columns and preventing oxidation during the run.

Parameter	Condition
Column	Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B; 2-10 min: 5% 90% B; 10-12 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 245 nm (Thiophene)
Column Temp	30°C
Sample Diluent	Water:Acetonitrile (90:[1]10) + 0.1% Formic Acid

Self-Validation Check:

- Ensure the retention time is
min to avoid co-elution with unretained salts.
- Check peak symmetry; if tailing factor
, increase buffer strength (e.g., 10 mM Ammonium Formate pH 3.0).

Protocol B: Trace Analysis via Derivatization (LC-MS/MS)

Use this method for detecting this compound as an impurity (ppm levels) in drug substances.

Rationale: Hydrazines are difficult to detect at trace levels due to polarity and instability. Derivatization with 2-Nitrobenzaldehyde (2-NBA) or Hexanal converts the unstable hydrazine into a stable, lipophilic hydrazone with high ionization efficiency.

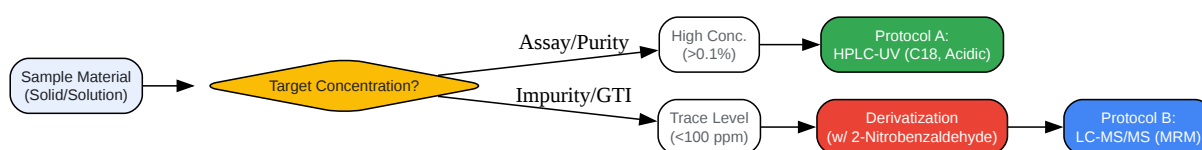
Derivatization Workflow:

- Reagent Prep: Dissolve 2-NBA in Acetonitrile (1 mg/mL).
- Reaction: Mix 100 μ L Sample + 100 μ L Reagent + 10 μ L Formic Acid.
- Incubation: Vortex and heat at 50°C for 30 minutes.
- Analysis: Inject directly into LC-MS/MS.

LC-MS/MS Parameters (MRM Mode):

- Precursor Ion:

(Calculated Mass: $162.6 + 151.1 - 18.0 = \sim 295.7$ Da).
- Transitions:
 - (Loss of nitrobenzaldehyde moiety, Quantifier).
 - (Thiophene fragment, Qualifier).



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Mechanistic Insight: Derivatization Chemistry

The reaction utilizes the nucleophilic nitrogen of the hydrazine attacking the carbonyl carbon of the aldehyde. The acidic condition catalyzes the dehydration step, locking the molecule into a stable hydrazone form.

Figure 2: Chemical mechanism of the derivatization step used in Protocol B to stabilize the hydrazine.

References

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